molecular formula C17H11Cl2N3O4 B1460597 N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide CAS No. 477852-85-0

N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide

Cat. No. B1460597
CAS RN: 477852-85-0
M. Wt: 392.2 g/mol
InChI Key: KBUNXOAPDKHVPS-DNTJNYDQSA-N
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Description

This compound is a chemical substance with the linear formula C23H14Cl2N2O5 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 2,4-dichlorophenyl group, a 2-oxo group, a 2-benzofuran-1(3H)-yliden group, and a methylhydrazino group .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Novel diphenylamine derivatives, including structures similar to the specified compound, have been synthesized and shown significant antimicrobial as well as antifungal activity, indicating their potential as potent antimicrobial compounds (Kumar & Mishra, 2015).
  • Another study synthesized derivatives with anti-inflammatory activity, highlighting the versatility of these compounds in pharmaceutical applications (Sunder & Maleraju, 2013).

Structural and Conformational Analysis

  • The synthesis and conformational behavior of similar compounds have been explored, with findings supporting the detailed structure-activity relationships and the potential for further derivative development (Kataev et al., 2021).

Anticancer Activity

  • Research into coumarin derivatives related to the query compound revealed several compounds with better inhibitory activity against tumor cells than the standard drug 5-fluorouracil, indicating a promising avenue for anticancer therapy (Shi et al., 2020).

Anticonvulsant Activity

  • A study on the synthesis of 1-benzylsubstituted derivatives of a similar compound did not show significant anticonvulsant activity but provided insights into the pharmacophore's role in such activity, highlighting the importance of structural elements in drug design (El Kayal et al., 2022).

Spectroscopic and Quantum Mechanical Studies

  • Benzothiazolinone acetamide analogs underwent spectroscopic and quantum mechanical studies to evaluate their potential in ligand-protein interactions and photovoltaic efficiency, contributing to a deeper understanding of their chemical properties and applications beyond pharmacology (Mary et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(2,4-dichlorophenyl)-N'-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O4/c18-9-5-6-13(12(19)7-9)21-15(23)16(24)22-20-8-14-10-3-1-2-4-11(10)17(25)26-14/h1-8,25H,(H,21,23)(H,22,24)/b20-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUNXOAPDKHVPS-DNTJNYDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide

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